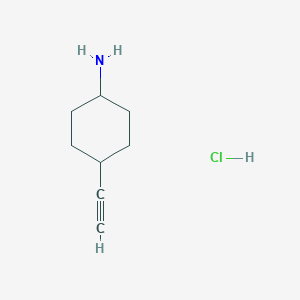
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one" is a structurally complex molecule that appears to be related to various research areas, including organic synthesis, crystallography, and pharmacology. The compound's structure suggests it contains a quinolinone core, substituted with a chlorophenyl group and a fluorine atom, which are common features in medicinal chemistry for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a similar compound, a 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . Additionally, palladium-catalyzed amination reactions, as described in the synthesis of various substituted isoquinolines, could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . The dihedral angles between the rings and the overall conformation of the molecule can significantly influence its biological activity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through local reactivity descriptors, which help identify chemically reactive sites within the molecule. These descriptors are crucial for understanding how the compound might interact with biological targets or undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using various spectroscopic methods and quantum chemical calculations. Techniques like NMR spectroscopy provide insights into the electronic environment of the atoms, while vibrational analysis can reveal information about the stability and interactions within the molecule. Theoretical calculations, such as density functional theory (DFT), are used to predict properties like hyperpolarizability, molecular electrostatic potential, and thermodynamic properties, which are essential for understanding the behavior of the compound under different conditions .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound is part of a broader category of chemicals that include quinoline and oxadiazole derivatives. These substances have been synthesized and characterized to explore their potential applications. For instance, Desai and Dodiya (2014) synthesized a series of quinoline nucleus-containing 1,3,4-oxadiazole derivatives, which were subjected to antimicrobial screening against various bacterial and fungal strains. Their research highlights the compound's role in developing antimicrobial agents through synthesis and characterization processes Desai & Dodiya, 2014.
Antimicrobial Applications
The synthesized compounds, including those similar to the specified chemical, have been extensively evaluated for their antimicrobial efficacy. Kidwai et al. (2000) reported on the synthesis of antibacterial quinolines using microwaves, showcasing the potential of such compounds in combating bacterial infections. Their findings indicate promising antibacterial activity, suggesting the chemical's utility in developing new antimicrobial agents Kidwai et al., 2000.
Anticoccidial Activity
Moreover, research by Mano et al. (1976) on related 1,3,4-oxadiazole derivatives revealed moderate anticoccidial activity. This suggests that compounds within this chemical class, including the specified compound, could offer valuable insights into the development of treatments against coccidiosis, a disease affecting poultry Mano et al., 1976.
Propriétés
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPULKERMXTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


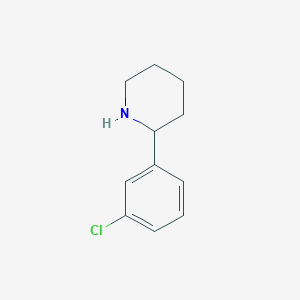
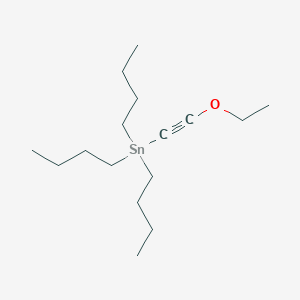

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)
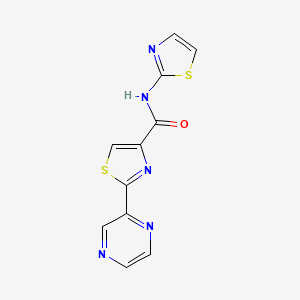
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)
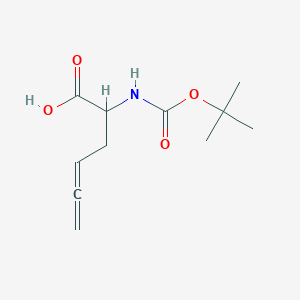
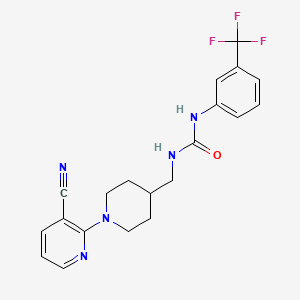

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)
